Product packaging for 2-bromo-N,N,5-trimethylaniline(Cat. No.:CAS No. 64230-10-0)

2-bromo-N,N,5-trimethylaniline

Cat. No.: B11939262
CAS No.: 64230-10-0
M. Wt: 214.10 g/mol
InChI Key: QRPSRXIDVBOPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Anilines and Tertiary Amines in Organic Synthesis and Materials Science

Halogenated anilines are a class of compounds of immense importance in organic chemistry. The aryl halide moiety serves as a versatile functional handle, making these compounds critical building blocks for a wide array of chemical transformations. nih.gov They are frequently employed as substrates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Ullmann couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Beyond their role as synthetic intermediates, the halogenated aniline (B41778) scaffold is a common substructure in numerous biologically active molecules and industrial materials. nih.gov However, the synthesis of these compounds can be challenging, as the high reactivity of the aniline ring towards electrophilic halogenation can lead to poor regioselectivity and over-reaction. nih.govacs.org This has spurred the development of novel synthetic methods for the precise, regioselective halogenation of these electron-rich aromatic systems. acs.orgnih.gov

Tertiary amines are another class of organic compounds with broad utility. ontosight.ai Their characteristic nitrogen atom, bonded to three organic groups, imparts properties that are leveraged across diverse fields. ontosight.ai In organic synthesis, they are valued as nucleophiles and non-nucleophilic bases. ontosight.ai In materials science, amines are integral to the production of various polymers, including polyamides and polyurethanes, and are used as curing agents for epoxy resins in coatings and adhesives. amerigoscientific.comnumberanalytics.com The presence of a tertiary amine, such as the N,N-dimethylamino group in the title compound, can also act as an internal catalyst in certain material applications, for instance, by facilitating disulfide exchange in covalent adaptable networks. rsc.org

Rationale for Focused Research on 2-Bromo-N,N,5-trimethylaniline

The specific substitution pattern of this compound provides a compelling reason for focused research. The molecule serves as a valuable intermediate in the synthesis of more complex structures. For example, it has been used as a reactant in Suzuki coupling reactions to create substituted biphenyl (B1667301) compounds, which are important structural motifs in medicinal chemistry and materials science. rsc.org

Furthermore, the compound's structure is ideal for studying fundamental concepts in physical organic chemistry. The ortho-disubstitution (bromo and dimethylamino groups) creates a sterically hindered environment around the nitrogen atom and the adjacent bromine. This arrangement is a model for investigating the "buttressing effect," where an adjacent substituent influences the steric environment of another group, thereby affecting reaction rates and selectivity. uni-regensburg.deresearchgate.net Research into the halogen-lithium exchange of similarly substituted ortho-bromo-N,N-dimethylanilines has shown that the size of the "buttressing" substituent dramatically affects the conformation of the dimethylamino group, which in turn shields the ortho-bromine and influences the reaction's efficiency. uni-regensburg.deresearchgate.net Studying this compound allows for a deeper understanding of how these non-covalent interactions govern reactivity in aryllithium chemistry.

Theoretical Frameworks for Understanding Reactivity and Structure in Substituted Anilines

To predict and rationalize the chemical behavior of substituted anilines, chemists employ several theoretical frameworks.

One of the most powerful tools is the Hammett equation , a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of an aromatic ring. wikipedia.orgchemicke-listy.cz The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The σ value reflects the electronic properties of the substituent (electron-donating or -withdrawing), while the ρ value indicates the sensitivity of the reaction to these electronic effects. wikipedia.orgchemicke-listy.cz For substituted anilines, Hammett plots can reveal mechanistic details, such as whether the reaction involves the buildup of negative or positive charge in the transition state. cdnsciencepub.com

In addition to empirical models, computational chemistry , particularly Density Functional Theory (DFT), provides profound insight into structure and reactivity. mdpi.com DFT calculations can be used to determine the ground-state geometries, probe the electronic properties (such as charge distribution and frontier molecular orbitals), and map out entire reaction pathways. mdpi.com These theoretical studies allow for the calculation of activation energies, which can be correlated with experimentally observed reaction rates and yields, providing a molecular-level understanding of the factors that control the reaction. mdpi.comresearchgate.net

Research Data on this compound

The following tables summarize key experimental and predicted data for the title compound.

Table 1: Physicochemical and Spectroscopic Data This table provides fundamental identification and characterization data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₂BrN uni.lu
Monoisotopic Mass 213.0153 Da uni.lu
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.11 (d, J=1.8 Hz, 1H), 7.06 (dd, J=8.2, 1.8 Hz, 1H), 7.00 (d, J=8.2 Hz, 1H), 2.68 (s, 6H), 2.26 (s, 3H) rsc.org
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 154.2, 132.5, 130.9, 125.3, 121.8, 119.7, 44.1, 18.2 rsc.org
HRMS (EI+) Calculated for C₉H₁₂BrN [M]⁺: 213.0153, Found: 213.0152 rsc.org
XlogP (Predicted) 3.1 uni.lu

Table 2: Application in Suzuki Coupling Reaction This table details the use of this compound as a key reactant in a palladium-catalyzed Suzuki coupling reaction. rsc.org

ParameterDetails
Reaction Synthesis of N²,N²,N⁵,N⁵,3'-pentamethyl-[1,1'-biphenyl]-2,5-diamine
Reactants This compound, (3-(dimethylamino)phenyl)boronic acid
Catalyst Pd(PPh₃)₄ (2.5 mol%)
Base Na₂CO₃ (2.0 equiv)
Solvent System Toluene (B28343) / Water / Ethanol
Temperature 80 °C
Yield 60%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN B11939262 2-bromo-N,N,5-trimethylaniline CAS No. 64230-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64230-10-0

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-N,N,5-trimethylaniline

InChI

InChI=1S/C9H12BrN/c1-7-4-5-8(10)9(6-7)11(2)3/h4-6H,1-3H3

InChI Key

QRPSRXIDVBOPCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)N(C)C

Origin of Product

United States

Reactivity and Transformational Studies of 2 Bromo N,n,5 Trimethylaniline

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic chemistry for the formation of arylamines. nih.gov This powerful reaction allows for the coupling of aryl halides with a wide array of nitrogen-based nucleophiles.

Palladium-Catalyzed Amination of Aryl Halides with Anilines

The reaction of aryl halides with anilines is a prominent application of the Buchwald-Hartwig amination, enabling the synthesis of diarylamines, which are prevalent motifs in pharmaceuticals and functional materials. nih.gov The reactivity of 2-bromo-N,N,5-trimethylaniline in this context is of significant interest due to the steric hindrance around the reaction center.

The palladium-catalyzed amination of aryl halides demonstrates broad scope with respect to both primary and secondary amines. nih.govmit.edu However, the steric bulk of the substrates can influence the reaction efficiency. For instance, the coupling of sterically hindered aryl chlorides with bulky primary amines like sec-butylamine (B1681703) and tert-butylamine (B42293) has been successfully achieved, affording the corresponding N-arylated products in good to excellent yields. thieme-connect.de This suggests that while sterics can be a challenge, appropriate ligand and catalyst system selection can overcome these limitations.

The use of volatile amines in Buchwald-Hartwig amination reactions of 2-bromopyridines has been shown to be practical in sealed tubes, leading to a variety of secondary and tertiary aminopyridines. researchgate.net Generally, secondary amines have been observed to provide better yields and purer products compared to primary amines in these specific reactions. researchgate.net

The palladium-catalyzed amination of this compound and related aryl halides is a key step in the synthesis of a diverse range of N-arylated products and complex heterocyclic structures. nih.govmdpi.com These reactions have been successfully employed in the preparation of N-aryl piperazines, which are common substructures in biologically active molecules. nih.gov The synthesis of various azacycles, including five-, six-, and seven-membered rings, has been accomplished through intramolecular cyclization following an initial N-arylation step. mdpi.com

Furthermore, this methodology has been extended to the synthesis of aminopyrazoles and aminoimidazoles, which are important scaffolds in medicinal chemistry. nih.gov The ability to perform these couplings on unprotected heterocyclic bromides highlights the versatility and functional group tolerance of modern palladium catalyst systems. nih.gov The synthesis of pyrido[1,2-a]indoles has also been achieved through a palladium-catalyzed intramolecular cyclization of N-(2-bromoaryl)pyridinium salts. researchgate.net

The design of the phosphine (B1218219) ligand is paramount to the success of palladium-catalyzed amination reactions, significantly influencing both reactivity and selectivity. nih.govresearchgate.net Bulky, electron-rich phosphine ligands are generally favored as they promote the crucial reductive elimination step in the catalytic cycle. researchgate.net For instance, ligands like BrettPhos and RuPhos have demonstrated broad scope in C-N cross-coupling reactions, often allowing for low catalyst loadings and short reaction times. nih.gov

The development of specialized ligands has enabled the coupling of challenging substrates, such as sterically hindered aryl chlorides. thieme-connect.de For example, a novel carbazolyl-derived P,N-ligand has shown high efficacy in the amination of sterically demanding aryl chlorides, even at very low palladium loadings. thieme-connect.de The choice of ligand can also be critical when dealing with heterocyclic substrates, where catalyst inhibition can be a significant issue. nih.gov The use of specific ligands like tBuBrettPhos has been shown to be effective for the amination of unprotected bromoimidazoles and bromopyrazoles. nih.gov The table below summarizes the impact of different ligands on the amination of various aryl halides.

LigandSubstrate TypeKey Features
BrettPhosAryl/Heteroaryl HalidesWide scope, low catalyst loadings, robust. nih.gov
RuPhosAryl/Heteroaryl HalidesWide scope, effective for C-N coupling. nih.gov
Carbazolyl-derived P,N-LigandSterically Hindered Aryl ChloridesHigh efficacy, low catalyst loadings. thieme-connect.de
tBuBrettPhosUnprotected Bromoimidazoles/BromopyrazolesEffective for challenging heterocyclic substrates. nih.gov
DPEphosAryl BromidesHighly active for coupling with anilines. researchgate.net

Carbon-Carbon (C-C) Cross-Coupling Reactions

Beyond C-N bond formation, this compound is also a competent substrate for palladium-catalyzed C-C cross-coupling reactions, which are fundamental for the construction of biaryl and other carbon-based frameworks.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used and powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.govrsc.org The reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov

The Suzuki-Miyaura reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating good to excellent yields across a variety of substrates. nih.gov This is particularly noteworthy as the free amino group can sometimes interfere with the catalytic cycle. The reaction conditions are generally mild, and the starting materials are often commercially available, making this a highly practical transformation. nih.gov The scope of the reaction is broad, tolerating various functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents. uliege.be

For instance, the coupling of 3-bromo-2,4,6-trimethylaniline (B1268983) with different arylboronic acids has been reported. uliege.be The reactivity can be influenced by the electronic nature of the substituents on the boronic acid, with electron-withdrawing groups sometimes leading to higher yields. uliege.be The table below illustrates the yields of Suzuki-Miyaura coupling products between 3-bromo-2,4,6-trimethylaniline and various arylboronic acids.

Arylboronic AcidYield (%)
Phenylboronic acid32
4-Chlorophenylboronic acid51

This data highlights the impact of electronic effects on the efficiency of the Suzuki-Miyaura coupling with sterically hindered anilines. uliege.be

Negishi Coupling with Organozinc Reagents

The Negishi coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is noted for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. numberanalytics.com

Organozinc reagents can be prepared from the corresponding alkyl bromides using iodine in dimethylacetamide (DMAC) or synthesized via a Grignard-like intermediate under mild conditions. wikipedia.org They are valued for their high reactivity towards palladium and nickel catalysts and their ability to couple with a wide range of organic halides. numberanalytics.com

While specific studies detailing the Negishi coupling of this compound are not extensively documented in the provided results, the general principles of Negishi coupling are applicable. For instance, the palladium-catalyzed cross-coupling of aryl halides with organozinc reagents is a well-established procedure. organic-chemistry.orgnih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and can be performed at ambient temperatures. nih.gov

Table 1: General Conditions for Negishi Coupling

ComponentDescriptionReference
Catalyst Typically a palladium(0) species, such as Pd(PPh₃)₄ or Pd(P(t-Bu)₃)₂. Nickel catalysts can also be used. wikipedia.orgorganic-chemistry.org
Organozinc Reagent Can be alkyl, alkenyl, aryl, benzyl, etc. Prepared from the corresponding organic halide. wikipedia.orgnumberanalytics.com
Organic Halide Aryl, vinyl, or alkyl halides (Br, I, Cl) or triflates. wikipedia.org
Solvent Ethereal solvents like THF are common. nih.gov

Stille Coupling with Organotin Compounds

The Stille reaction is another significant palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgthermofisher.com However, a major drawback is the toxicity of tin compounds. organic-chemistry.orgthermofisher.com

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to form the new C-C bond. wikipedia.org A variety of organic groups can be transferred from the organotin reagent, with sp²-hybridized groups like vinyl and aryl being the most common. wikipedia.org

While direct examples of Stille coupling with this compound are not explicitly detailed, the reaction is broadly applicable to aryl bromides. libretexts.org For example, the coupling of 5-bromo-N,N,2-trimethylaniline with (3-(dimethylamino)phenyl)boronic acid, a Suzuki-Miyaura coupling which shares mechanistic similarities, has been reported to proceed in the presence of Pd(PPh₃)₄. rsc.org This suggests that this compound would be a viable substrate for Stille coupling under similar palladium-catalyzed conditions.

Table 2: Key Features of the Stille Coupling Reaction

FeatureDescriptionReference
Catalyst Palladium(0) complexes, often with phosphine ligands. wikipedia.orglibretexts.org
Organotin Reagent R-Sn(Alkyl)₃, where R is typically an sp²-hybridized group. wikipedia.org
Electrophile Organic halides (I, Br) or pseudohalides (triflates). wikipedia.orglibretexts.org
Advantages Stability of reagents, tolerance of various functional groups. wikipedia.orgthermofisher.com
Disadvantages Toxicity of tin compounds. organic-chemistry.orgthermofisher.com

Cross-Coupling with Cyclopropanols for Quinolines Synthesis

The synthesis of quinoline (B57606) derivatives, important structural motifs in medicinal chemistry and materials science, can be achieved through various synthetic strategies. One such approach involves the cross-coupling of aniline (B41778) derivatives. While the direct cross-coupling of this compound with cyclopropanols for quinoline synthesis is not specifically described in the provided information, related transformations offer insights into potential synthetic pathways.

For instance, the synthesis of bromo-substituted quinolines can be accomplished through the cyclization of m-alkoxy anilines with malonic acid derivatives, followed by further functionalization. google.com Additionally, visible-light-driven annulation reactions between N,N-substituted dialkyl anilines and activated alkenes can produce tetrahydroquinolines. researchgate.net These methods highlight the utility of aniline derivatives in constructing quinoline and related heterocyclic systems.

Carbon-Hydrogen (C-H) Activation and Functionalization

Direct C-H bond activation and functionalization have emerged as powerful, atom-economical strategies in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. mt.com

Ortho-C-H Functionalization in Substituted Anilines

The amino group in anilines can act as a directing group, facilitating the selective functionalization of the C-H bond at the ortho position. rsc.org This is often achieved using transition metal catalysts, such as palladium. rsc.orgacs.org The directing group coordinates to the metal center, bringing it into proximity with the ortho C-H bond and enabling its cleavage. rsc.org

For substituted anilines, the regioselectivity of C-H functionalization can be influenced by the presence of other substituents on the aromatic ring. In the case of this compound, the dimethylamino group would be expected to direct C-H activation to the ortho position (C6). However, the presence of the bromine atom at the other ortho position (C2) and the methyl group at the meta position (C5) could influence the reactivity and selectivity of this process.

Research on related N,N-dialkylanilines has demonstrated that electrochemical methods can be employed for C-H sulfonylation, leading to the formation of ortho-sulfonylated products. acs.org This indicates the feasibility of functionalizing the C-H bonds of such aniline derivatives.

Directed C-H Bond Activation Mechanisms

Directed C-H activation typically proceeds through several key mechanistic steps. mt.com The process is often initiated by the coordination of a directing group on the substrate to a transition metal catalyst. rsc.org This coordination facilitates the cleavage of a specific C-H bond, often through a concerted metalation-deprotonation (CMD) pathway or an electrophilic aromatic substitution-type mechanism. researchgate.net This leads to the formation of a metallacyclic intermediate. researchgate.net

Subsequent steps can involve reaction with a coupling partner, followed by reductive elimination to form the functionalized product and regenerate the active catalyst. researchgate.net The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the efficiency and selectivity of the C-H activation process. nih.gov For instance, the use of specific ligands can promote the desired C-H activation pathway while suppressing competing reactions like N-arylation in anilines. acs.org

Other Relevant Organic Transformations

Beyond the scope of palladium-catalyzed cross-couplings and C-H functionalization, this compound can participate in other organic transformations. For example, the bromine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

Furthermore, the dimethylamino group can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The bromine atom can also be a site for metal-halogen exchange reactions, for instance, using organolithium reagents, to generate an aryllithium species. uni-regensburg.deresearchgate.net This aryllithium intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

A study on the halogen-lithium exchange in ortho-bromo-N,N-dimethylanilines highlights the influence of substituents on the ease and selectivity of this reaction. uni-regensburg.deresearchgate.net The "buttressing effect" of a neighboring substituent can sterically hinder the ortho-bromine, affecting the rate of exchange. uni-regensburg.deresearchgate.net

Derivatization of the Tertiary Amine Moiety

The tertiary amine group in this compound, while generally less reactive than a primary or secondary amine, can undergo specific derivatization reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base under appropriate conditions.

One common transformation is the formation of quaternary ammonium (B1175870) salts. This typically involves the reaction of the tertiary amine with an alkyl halide, such as methyl iodide, leading to the formation of a 2-bromo-N,N,N,5-tetramethylanilinium iodide salt. Such reactions are often carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane. The resulting quaternary ammonium salts are useful as intermediates for further synthetic transformations.

Another potential derivatization involves oxidation of the tertiary amine to form an N-oxide. This transformation can be achieved using oxidizing agents like hydrogen peroxide or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The electronic properties of the aromatic ring, influenced by the bromine and methyl substituents, can affect the rate and yield of this oxidation.

Furthermore, the dimethylamino group can direct electrophilic aromatic substitution to the ortho and para positions. However, in this compound, the positions ortho and para to the activating dimethylamino group are already substituted (with a bromine and a methyl group respectively), which may limit further electrophilic substitution on the ring under standard conditions.

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a key site for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In a Suzuki coupling reaction, this compound can be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond, replacing the bromine atom. For instance, reacting it with phenylboronic acid would yield N,N,5-trimethyl-[1,1'-biphenyl]-2-amine. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond. By coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base, the bromine atom can be substituted with the amine. ossila.com

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This provides a method to introduce vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a valuable method for the synthesis of aryl-substituted alkynes.

A representative example of a Suzuki coupling reaction is detailed in the table below.

ReactantsCatalystBaseSolventProduct
5-bromo-N,N,2-trimethylaniline, (3-(dimethylamino)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Water/EthanolN²,N²,N⁵,N⁵-tetramethyl-[1,1'-biphenyl]-2,5-diamine

Table 1: Example of a Suzuki Coupling Reaction with a Structurally Related Compound. rsc.org

Metal-Halogen Exchange:

Another significant transformation is the bromine-lithium exchange reaction. uni-regensburg.de This is typically achieved by treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. This reaction generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. For example, quenching with dimethylformamide (DMF) would introduce a formyl group, leading to the formation of 2-(dimethylamino)-4-methylbenzaldehyde. The stability and reactivity of the generated aryllithium can be influenced by the solvent and the presence of the ortho-dimethylamino group, which can coordinate to the lithium atom. uni-regensburg.deresearchgate.net

The table below summarizes the potential outcomes of quenching the aryllithium intermediate with different electrophiles.

ElectrophileFunctional Group IntroducedProduct Class
H₂O-HAniline
CO₂-COOHCarboxylic Acid
RCHO-CH(OH)RSecondary Alcohol
R₂CO-C(OH)R₂Tertiary Alcohol
DMF-CHOAldehyde
RCN-CORKetone

Table 2: Potential Transformations of the Aryllithium Intermediate.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Bromo N,n,5 Trimethylaniline

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the molecular vibrations of a compound, yielding a unique spectral fingerprint. These methods are complementary, as the selection rules for IR absorption and Raman scattering differ, providing a more complete vibrational analysis when used in tandem. spectroscopyonline.comthermofisher.com

Fourier Transform Infrared (FT-IR) Analysis and Band Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com The resulting spectrum is a plot of absorbed intensity versus frequency (typically in wavenumbers, cm⁻¹). For complex molecules like 2-bromo-N,N,5-trimethylaniline, the spectrum contains numerous bands corresponding to specific stretching, bending, and other vibrational motions of its functional groups and aromatic skeleton.

Detailed assignment of these bands is often achieved through comparison with related molecules and computational modeling. For instance, studies on substituted anilines and pyridines demonstrate how substituent effects influence vibrational frequencies. scirp.orgniscpr.res.innih.gov The C-H stretching vibrations of the aromatic ring and methyl groups are typically observed in the 3100-2800 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group and the C-Br stretching vibration are expected at lower frequencies, providing key structural markers. Analysis of related compounds, such as 5-bromo-2-nitropyridine, shows C-Br stretching appearing in the 600-500 cm⁻¹ range. niscpr.res.in

Table 1: Illustrative FT-IR Band Assignments for Substituted Aromatics (Note: This table is illustrative, based on typical frequency ranges for the functional groups present in this compound. Precise values for the target compound require experimental data.)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000Aromatic C-H StretchAryl
2980 - 2850Aliphatic C-H StretchMethyl (-CH₃)
1600 - 1450C=C Ring StretchAromatic Ring
1360 - 1250C-N StretchAryl Amine
1200 - 1000In-plane C-H BendAromatic Ring
700 - 500C-Br StretchAryl Halide

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. thermofisher.com Vibrations that cause a change in molecular polarizability are Raman-active. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. spectroscopyonline.com For instance, the symmetric stretching of non-polar bonds often produces a strong Raman signal.

In the context of this compound, FT-Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the substituted benzene (B151609) ring and the C-Br bond. The combination of FT-IR and FT-Raman spectra allows for a more confident and complete assignment of the compound's 54 normal modes of vibration. niscpr.res.in Normal coordinate analysis, a computational method, can be employed to theoretically calculate the vibrational frequencies and their corresponding modes, which are then compared with the experimental FT-IR and FT-Raman data for precise assignment. niscpr.res.innih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Solid-State ¹⁵N NMR Chemical Shift Tensor Studies of N,N-Dimethylaniline Derivatives

While most NMR is performed on solutions, solid-state NMR provides unique information about the molecule's electronic structure in the crystalline state. The chemical shift is an anisotropic property, meaning it depends on the orientation of the molecule relative to the external magnetic field. mdpi.comuni-tuebingen.de This property is described by the chemical shift tensor. In solution, rapid molecular tumbling averages this to a single isotropic chemical shift value. mdpi.com

For nitrogen-containing compounds like N,N-dimethylaniline derivatives, solid-state ¹⁵N NMR is particularly insightful. The ¹⁵N chemical shift tensor is highly sensitive to the local electronic environment, including substituent effects and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov Studies on related systems, such as pyridines, have shown that changes in the principal components of the ¹⁵N chemical shift tensor can be directly correlated with specific interactions. mdpi.com Such analysis on this compound would reveal how the bromine and methyl substituents electronically influence the nitrogen atom within the crystal lattice.

Multi-Nuclear (¹H, ¹³C, ¹⁵N) NMR Approaches for Structural Confirmation

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy in solution provides unambiguous structural confirmation.

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin splitting. libretexts.org For this compound, one would expect to see distinct signals for the two aromatic protons, the N,N-dimethyl protons, and the C5-methyl protons. The splitting pattern of the aromatic protons (likely doublets) would confirm their relative positions on the ring. youtube.com

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. For this molecule, nine distinct signals would be expected in the absence of accidental overlap. The chemical shifts would differentiate the aromatic carbons from the methyl carbons. The carbons bonded to bromine and nitrogen would show characteristic shifts due to the electronegativity of these atoms.

¹⁵N NMR: The ¹⁵N NMR spectrum provides direct information about the nitrogen atom. The chemical shift of the dimethylamino group would be characteristic of a tertiary arylamine and would be influenced by the electronic effects of the bromo and methyl substituents on the ring.

Table 2: Predicted NMR Data for this compound (Note: This table presents expected signals and multiplicities based on the structure. Chemical shifts are approximate and based on general principles for substituted anilines.)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~ 7.2dAromatic H (C6)
¹H~ 6.8dAromatic H (C4)
¹H~ 2.9sN(CH₃)₂
¹H~ 2.3sC₅-CH₃
¹³C~ 150sC-N
¹³C~ 138sC-CH₃ (C5)
¹³C~ 132dC-H (C6)
¹³C~ 130dC-H (C4)
¹³C~ 118sC-Br
¹³C~ 45qN(CH₃)₂
¹³C~ 20qC₅-CH₃
¹⁵N~ -320 to -340sN(CH₃)₂

s = singlet, d = doublet, q = quartet

Gas-Phase Spectroscopic Techniques

Studying molecules in the gas phase provides data on the isolated molecule, free from intermolecular interactions present in condensed phases. researchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) are standard for analyzing volatile compounds like aniline (B41778) derivatives. d-nb.info In GC-MS, the compound is vaporized and separated from a mixture, then fragmented and detected by a mass spectrometer. The resulting mass spectrum shows the molecular ion peak, confirming the molecular weight (213.0153 Da for C₉H₁₂BrN), and a characteristic fragmentation pattern that aids in structural identification. uni.lu Advanced studies may involve analyzing the ions of aniline and its derivatives in the gas phase to understand their intrinsic properties and reactivity. acs.org

Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy for Ion Structures

Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique used to obtain the vibrational spectrum of a gas-phase ion. wikipedia.orgnih.gov The method involves isolating an ion of interest in an ion trap and irradiating it with a tunable, high-power infrared laser. wikipedia.org The ion absorbs multiple photons, leading to an increase in its internal vibrational energy until it eventually fragments. wikipedia.org By monitoring the fragmentation yield as a function of the laser's wavenumber, an IR spectrum of the ion is constructed. researchgate.net This experimental spectrum is then typically compared with theoretical spectra calculated for various potential isomer structures using computational methods like Density Functional Theory (DFT), allowing for a definitive structural assignment. nih.govnih.gov

For this compound, IRMPD spectroscopy can be employed to precisely determine the structure of its protonated form (cation). The site of protonation is a key structural question: does the proton add to the nitrogen atom of the amine group, or to the aromatic ring? By comparing the experimental IRMPD spectrum of the protonated molecule with calculated spectra for the N-protonated (anilinium ion) and various C-protonated (arenium ion) isomers, the preferred protonation site can be unambiguously identified.

Research on analogous compounds, such as 4-bromoaniline, has successfully used IRMPD to confirm that protonation occurs on the amine moiety. researchgate.net Furthermore, these studies demonstrate that IRMPD can track fragmentation pathways, such as the homolytic cleavage of the carbon-bromine (C-Br) bond to produce a π-radical cation of the corresponding aniline derivative. researchgate.net This approach would allow for a detailed investigation of the intrinsic properties of the this compound cation and its dissociation products in the gas phase, free from solvent effects.

The table below illustrates the type of data obtained from an IRMPD experiment, showing hypothetical but representative vibrational frequencies and their assignments for the N-protonated ion of this compound, based on known data for similar aniline derivatives.

Table 1: Hypothetical IRMPD Vibrational Frequencies and Assignments for the [this compound+H]⁺ Ion.

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(N-H)~3350-3450N-H stretching of the anilinium group
ν(C-H)aromatic~3050-3150Aromatic C-H stretching
ν(C-H)aliphatic~2850-2980C-H stretching of methyl groups
δ(N-H)~1600-1650N-H bending
ν(C=C)ring~1450-1600Aromatic ring C=C stretching
ν(C-N)~1250-1350C-N stretching
ν(C-Br)~550-650C-Br stretching

Resonance Raman Spectroscopy for Radical Cation Characterization

Resonance Raman (RR) spectroscopy is a highly sensitive technique used to study the vibrational modes of colored compounds or species with strong electronic transitions in the visible or ultraviolet range. rsc.org When the excitation laser wavelength is tuned to coincide with an electronic absorption band of a molecule, a select few vibrational modes associated with the chromophore experience a dramatic enhancement in their Raman scattering intensity. This selectivity makes RR spectroscopy an ideal tool for characterizing radical cations of aromatic amines, which are known to have intense visible absorptions. rsc.org

The formation of the this compound radical cation can be achieved through chemical or electrochemical oxidation. The resulting radical cation would possess a distinct color, allowing for RR analysis. The RR spectrum provides a detailed vibrational fingerprint of the radical cation, revealing how its molecular structure and bonding change upon the removal of an electron from the neutral parent molecule.

Studies on structurally similar N,N-dimethylaniline radical cations show significant shifts in the vibrational frequencies of the C-N bond and the phenyl ring modes upon oxidation. rsc.org These shifts are indicative of changes in electron distribution and bond order. For instance, an increase in the C-N stretching frequency would suggest that the C-N bond gains more double-bond character in the radical cation state. Similarly, changes in the ring breathing modes can provide insight into the quinoidal character of the aromatic ring in the radical species. cambridge.org By comparing the RR spectrum of the this compound radical cation with the conventional Raman spectrum of its neutral parent, a precise map of the structural reorganization upon ionization can be constructed.

The following table provides a hypothetical comparison of Raman shifts for neutral this compound and its radical cation, illustrating the expected changes based on studies of related compounds.

Table 2: Hypothetical Resonance Raman Data for this compound Radical Cation.

Vibrational AssignmentNeutral Wavenumber (cm⁻¹)Radical Cation Wavenumber (cm⁻¹)Interpretation of Shift
Ring C=C stretch~1600~1550Weakening of ring bonds, indicating delocalization of radical character
CH₃ deformation~1450~1460Minor change, substituent less involved in radical structure
Caromatic-N stretch~1350~1400Strengthening of C-N bond, increased double bond character
Ring breathing~1000~1015Change in ring geometry
C-Br stretch~600~590Slight weakening of C-Br bond

Computational and Theoretical Investigations of 2 Bromo N,n,5 Trimethylaniline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the structural, electronic, and spectroscopic properties of molecules. These computational methods allow for the detailed examination of molecular characteristics that may be difficult to study experimentally. For a substituted aniline (B41778) derivative like 2-bromo-N,N,5-trimethylaniline, these theoretical studies can provide profound insights into its behavior and reactivity.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to predict molecular properties, as it often provides a favorable balance between computational cost and accuracy. mdpi.comresearchgate.net Studies on related aromatic amines and halogenated compounds have demonstrated the power of DFT in elucidating molecular geometry, vibrational modes, electronic transitions, and reactivity. researchgate.netuni-regensburg.de

A fundamental step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional structure (i.e., the structure with the lowest energy). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The conformation of the N,N-dimethylamino group relative to the benzene (B151609) ring is of particular interest. In ortho-substituted anilines, steric hindrance between the ortho-substituent (in this case, bromine) and the dimethylamino group can force the N,N-dimethylamino group to rotate out of the plane of the aromatic ring. uni-regensburg.deresearchgate.net This rotation has significant electronic consequences, as it disrupts the p-π conjugation between the nitrogen lone pair and the aromatic system. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can precisely quantify this dihedral angle and the energetic barrier to rotation. uni-regensburg.de While specific optimized geometry data for this compound is not prevalent in the surveyed literature, studies on similar molecules like 6-substituted-2-bromo-N,N-dimethylanilines confirm that the size of substituents strongly influences the conformation of the NMe2 group. uni-regensburg.deresearchgate.net

Table 1: Expected Key Geometric Parameters from DFT Optimization This table is illustrative of the types of data obtained from geometry optimization and does not represent actual calculated values for this compound.

ParameterDescriptionExpected Trend/Significance
C-Br Bond LengthThe distance between the carbon atom of the ring and the bromine atom.Influenced by the electronic nature of the ring.
C-N Bond LengthThe distance between the carbon atom of the ring and the nitrogen atom.Longer than in a planar system due to reduced p-π conjugation.
C-N-C Bond AnglesThe angles around the nitrogen atom of the dimethylamino group.Close to sp³ hybridization values if sterically hindered.
C-C-N-C Dihedral AngleThe angle describing the twist of the NMe₂ group out of the ring plane.A key indicator of steric hindrance and its effect on conjugation.

Density Functional Theory (DFT) Studies

Calculation of Vibrational Frequencies and Comparison with Experimental Data

Once the molecular geometry is optimized, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. researchgate.net

The comparison serves two main purposes: it helps to validate the accuracy of the chosen computational method and basis set, and it allows for a detailed assignment of the experimental vibrational bands to specific molecular motions. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic frequencies. nih.gov For a molecule like this compound, DFT calculations would predict characteristic frequencies for C-H stretching, C-N stretching, C-Br stretching, and the vibrations of the aromatic ring and methyl groups. Although a direct comparison for this specific compound is not available in the literature surveyed, the methodology is a standard procedure for confirming the structure of newly synthesized compounds. researchgate.net

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically involving the nitrogen lone pair and the π-system of the benzene ring. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring. The electron-donating N,N-dimethylamino and methyl groups will raise the energy of the HOMO, while the electron-withdrawing bromine atom will lower the energies of both the HOMO and LUMO. DFT calculations provide quantitative values for these orbital energies and visualize their spatial distribution. mdpi.comresearchgate.net

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived within the framework of conceptual DFT. researchgate.netpku.edu.cn These descriptors provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Formula: χ = -μ ≈ (ELUMO + EHOMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO gap.

Formula: η ≈ (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): Quantifies the electron-accepting capability (electrophilic nature) of a molecule.

Formula: ω = μ² / (2η) ≈ (ELUMO + EHOMO)² / (4 * (ELUMO - EHOMO))

These indices are valuable for comparing the reactivity of a series of related compounds and for predicting sites of electrophilic or nucleophilic attack. mdpi.comresearchgate.net

Table 2: Global Reactivity Descriptors from DFT This table defines the descriptors and their calculation from frontier orbital energies.

DescriptorFormulaChemical Interpretation
Electronegativity (χ)-(ELUMO + EHOMO)/2Tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron configuration; related to stability.
Global Softness (S)1/(2η)Reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω)(ELUMO + EHOMO)² / (4(ELUMO - EHOMO))Propensity to accept electrons; a measure of electrophilic character.
Prediction of Nuclear Magnetic Resonance Parameters (e.g., ¹⁵N Chemical Shifts)

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. rsc.org

Predicting the ¹⁵N chemical shift of the nitrogen atom in this compound would be particularly insightful. The ¹⁵N chemical shift is highly sensitive to the local electronic environment, including hybridization, steric effects, and conjugation. biorxiv.orgsemanticscholar.org As discussed, steric hindrance from the ortho-bromine atom likely forces the dimethylamino group to be non-planar with the ring, which would significantly impact the ¹⁵N chemical shift compared to an unhindered analogue. Accurate prediction requires careful selection of the functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). semanticscholar.org Comparing the calculated ¹⁵N chemical shifts for different possible conformations can help identify the predominant structure in solution. rsc.org While specific predictions for this molecule are not published, protocols like CPCM-OLYP/pcSseg-2 have shown good performance for nitrogenated aromatic compounds. semanticscholar.org

Based on a comprehensive search of available scientific literature, there is currently no specific research data or published computational and theoretical investigations focusing solely on the chemical compound This compound that align with the detailed outline provided.

Studies and computational models as specific as Solvent Effects via Continuum Models, Ab Initio Methods (Hartree-Fock, MP2, CCSD(T)), Mechanistic Pathway Elucidations, Transition State Identification, and Molecular Dynamics (MD) Simulations have not been published for this particular molecule. While research exists for related compounds, such as other isomers of bromo-trimethylaniline or the parent compound 2-bromo-N,N-dimethylaniline, the strict requirement to focus exclusively on this compound prevents the inclusion of that data.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specified structure and content requirements at this time.

Molecular Dynamics (MD) Simulations

Investigation of Conformational Dynamics and Flexibility of Related Structures

Computational studies on aniline and its derivatives provide significant insights into their conformational preferences, which are influenced by the interplay of steric and electronic effects. In aniline, the amino group is nearly planar with the aromatic ring, facilitating π-conjugation between the nitrogen lone pair and the phenyl ring. However, the introduction of substituents on both the ring and the nitrogen atom can dramatically alter this geometry.

For N,N-dimethylaniline, the two methyl groups on the nitrogen atom introduce steric hindrance, causing the dimethylamino group to be twisted out of the plane of the phenyl ring. researchgate.net This rotation disrupts the ideal π-conjugation but is energetically favorable to alleviate steric strain. Studies on various N,N-dialkyl anilines have shown they are conformationally mobile, often existing as a mixture of interconverting conformers. researchgate.net In the case of 2-methyl-N,N-dimethylaniline, the steric clash between the ortho-methyl group and the N,N-dimethylamino group forces the latter to be nearly orthogonal to the plane of the phenyl ring. researchgate.net

The conformational dynamics are not static and can be influenced by the environment. Theoretical calculations, such as those using Density Functional Theory (DFT), are crucial for understanding these dynamic processes. medjchem.comdergipark.org.tr These methods allow for the calculation of rotational barriers and the identification of stable conformers. For instance, studies on para-substituted anilines have shown a strong correlation between the rotational barrier of the C–NH2 bond and various molecular properties, including bond lengths and electronic characteristics. medjchem.com

While specific studies on this compound are not extensively available in the reviewed literature, the principles derived from related structures are applicable. The presence of a bromine atom at the 2-position and a methyl group at the 5-position, in addition to the two methyl groups on the nitrogen, suggests a complex conformational landscape. The ortho-bromo substituent, similar to an ortho-methyl group, would be expected to create significant steric hindrance with the N,N-dimethylamino group, likely forcing a large dihedral angle between the N,N-dimethylamino plane and the phenyl ring. This "buttressing effect" can influence the reactivity of the molecule by sterically shielding the ortho-bromine. uni-regensburg.deresearchgate.net

The flexibility of the N,N-dimethylamino group and the potential for different rotational conformers are key aspects of the molecule's dynamic behavior. Ultrafast spectroscopic techniques, combined with theoretical modeling, have been used to probe the excited-state dynamics of related molecules like N,N-dimethylaniline, revealing rapid structural changes upon photoexcitation. annualreviews.org Similar dynamic behaviors are anticipated for this compound.

Table 1: Conformational Data of Related Aniline Derivatives

Compound Method Key Finding Reference
N,N-dimethylaniline NIR Spectroscopy / Local Mode Model Conformationally mobile with a structure similar to aniline but with altered electronic effects due to the alkyl groups. researchgate.net
2-methyl-N,N-dimethylaniline NIR Spectroscopy / Local Mode Model The NMe2 group is almost orthogonal to the phenyl plane due to steric hindrance. researchgate.net
para-Substituted Anilines Density Functional Theory (wB97X-D/6-31G**) The rotational barrier of the C–NH2 bond correlates with the electronic properties of the substituent. medjchem.com
2-[(R-phenyl)amine]-1,4-naphthalenediones Density Functional Theory (B3LYP) Most compounds are planar, with the nitrogen lone pair conjugation dependent on the substituent's electronic effect. acs.org
2-bromo-4,6-dimethylaniline X-ray Crystallography The molecule exhibits intramolecular hydrogen bonds and specific packing motifs influenced by substituents. iucr.org

Theoretical Modeling of Intermolecular Interactions and Aggregation

The intermolecular interactions of this compound are governed by a combination of forces, including van der Waals interactions, dipole-dipole interactions, and potentially weaker interactions like halogen bonding. Theoretical modeling is an indispensable tool for dissecting these complex interactions and understanding how they lead to aggregation in the solid state or in solution.

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"), interacting with a nucleophile. arxiv.org In the case of this compound, the bromine atom could potentially engage in halogen bonds with electron-rich sites on neighboring molecules, such as the nitrogen atom of the dimethylamino group or the π-system of the aromatic ring. ijesm.co.in Computational studies on haloanilines have highlighted the importance of halogen bonding in determining their interaction with biological targets and in their crystal packing. ijesm.co.inacs.org

Molecular docking simulations, a form of theoretical modeling, are often used to predict the binding of small molecules to macromolecules. ijesm.co.in These simulations can reveal the types of intermolecular forces at play, including hydrogen bonds, hydrophobic interactions, and halogen bonds. ijesm.co.in While often applied in a biological context, the principles are transferable to understanding self-aggregation.

The aggregation of molecules can significantly alter their properties, a phenomenon known as aggregation-induced emission (AIE). nih.govscholaris.ca Theoretical studies on AIE-active molecules often investigate the differences in molecular conformation and electronic structure between the isolated molecule (in solution) and the aggregated state. nih.gov For this compound, aggregation would likely restrict the rotational and vibrational motions of the molecule, which could lead to changes in its photophysical properties. The steric bulk of the methyl and bromo substituents would play a crucial role in dictating the packing efficiency and the geometry of the aggregates.

Table 2: Theoretical Models for Intermolecular Interactions

Interaction Type Theoretical Method Key Insights Relevant Systems Reference
Halogen Bonding Density Functional Theory, Molecular Electrostatic Potential Analysis The halogen atom can act as an electrophilic center (σ-hole) and interact with nucleophiles, influencing crystal packing and binding affinity. Haloanilines, various halogenated compounds arxiv.orgijesm.co.in
Aggregation-Induced Emission Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT) Restriction of intramolecular rotations in the aggregated state can block non-radiative decay channels, leading to enhanced fluorescence. Tetrabenzoheptafulvalene derivatives, quinoxaline-based molecules nih.govscholaris.ca
General Intermolecular Interactions Hirshfeld Surface Analysis Provides a visual and quantitative breakdown of intermolecular contacts within a crystal, highlighting the most significant interactions. Various molecular crystals dergipark.org.tr
Binding Interactions Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a receptor, detailing interactions like hydrogen and halogen bonds. Haloanilines with biological targets ijesm.co.in
Pnictogen Bonding Computational Analysis (Electron Density, Interaction Energies) NO2···NO2 interactions can coexist with and compete with other intermolecular forces like halogen bonds. Imines derived from 2-nitrobenzaldehyde (B1664092) and 4-haloaniline acs.org

Applications and Functionalization Pathways of 2 Bromo N,n,5 Trimethylaniline in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Functional Organic Materials

The inherent functionalities of 2-bromo-N,N,5-trimethylaniline allow it to serve as a precursor for various functional organic materials. The aryl bromide is suitable for metal-catalyzed cross-coupling reactions to form extended π-conjugated systems, and the electron-rich triarylamine core is a well-established motif in materials for electronic applications.

Polytriarylamines (PTAAs) via Polycondensation Reactions

Polytriarylamines (PTAAs) are a significant class of electroactive polymers known for their hole-transporting properties, making them valuable in organic electronics. researchgate.net The synthesis of PTAAs can be achieved through various polycondensation methods, where bromo-substituted aniline (B41778) derivatives are key monomers. The bromine atom on a compound such as this compound allows it to participate in metal-catalyzed polymerization reactions, such as Suzuki or Yamamoto polycondensation. researchgate.net

In these processes, the C-Br bond is activated by a palladium or nickel catalyst, enabling the formation of new carbon-carbon bonds between monomer units. The N,N,5-trimethyl-substituted phenyl ring would form the repeating unit of the polymer backbone. The methyl groups can enhance the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing and device fabrication. Furthermore, the steric bulk of the substituents can influence the polymer's morphology by disrupting excessive π-π stacking, which can be beneficial for achieving amorphous thin films with good charge-transport characteristics. While specific studies on the polymerization of this compound are not prominent, the reactivity of the bromoaniline moiety is well-established in the synthesis of analogous PTAAs. researchgate.net

Table 1: Representative Polycondensation for PTAA Synthesis

Reaction Type Monomer Type Catalyst System (Typical) Resulting Polymer
Yamamoto Polycondensation Di-bromo-triarylamine Ni(COD)₂, Bipyridine Polytriarylamine

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The triarylamine structure is a cornerstone for materials used in the hole-transport layers (HTLs) of organic light-emitting diodes (OLEDs) due to its excellent hole mobility and appropriate energy levels for injection from the anode. google.comrsc.org The N,N-dimethylaniline core of this compound is a simple triarylamine. Derivatives of this core are frequently employed as building blocks for more complex HTL materials, which are essential for efficient device performance and longevity. google.comresearchgate.net The substituents on the aniline ring, such as the bromo and methyl groups, allow for fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for matching the energy levels of adjacent layers in an OLED stack and ensuring efficient charge injection and transport. ossila.com

In the context of organic field-effect transistors (OFETs), functionalized anilines serve as precursors to organic semiconductors. researchgate.netuantwerpen.be The ability to form larger, conjugated systems via the bromine handle on this compound could be exploited to synthesize materials for the active channel in OFETs. The design of such materials often focuses on creating planar, conjugated backbones to facilitate intermolecular charge hopping, and the methyl groups could be used to control solid-state packing and thin-film morphology. acs.orgnih.gov

Table 2: Properties of Representative Triarylamine-Based Hole-Transport Materials

Material Name Abbreviation HOMO Level (eV) LUMO Level (eV) Application
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine TPD -5.13 to -5.18 -2.25 to -2.30 OLED HTL researchgate.net
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl NPD -5.4 -2.4 OLED HTL google.com

Dye Sensitizers for Photovoltaic Applications

Organic dye sensitizers are critical components of dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and subsequent electron injection into a semiconductor's conduction band. nih.govacs.org These dyes are typically designed with a Donor-π-Acceptor (D-π-A) architecture. pku.edu.cnbohrium.com The N,N-dimethylaniline moiety present in this compound is a well-established and effective electron-donating group used in many high-performance organic dyes. pku.edu.cn

In a potential D-π-A dye constructed from this precursor, the this compound unit would serve as the electron donor (D). The bromine atom could be replaced with a π-conjugated bridge (π) via a cross-coupling reaction, which would then be linked to an electron-accepting group (A) that also anchors the dye to the semiconductor surface (e.g., TiO₂). The methyl and remaining bromo substituents on the donor unit can play a crucial role in the dye's performance by preventing intermolecular aggregation on the semiconductor surface, a phenomenon that often leads to efficiency losses. rsc.org These groups can also modulate the donor's electronic properties, thereby tuning the dye's absorption spectrum and energy levels for optimal photovoltaic performance. researchgate.netresearchgate.net

Building Block for Complex Heterocyclic Systems

The reactivity of both the amine and the aryl bromide functionalities makes this compound a plausible starting material for the synthesis of complex, nitrogen-containing heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Synthesis of Tribenzo[b,d,f]azepines and Dibenzodiazepines

Tribenzo[b,d,f]azepines and dibenzodiazepines are seven-membered heterocyclic ring systems that form the core of various pharmacologically active compounds and functional materials. nih.govresearchgate.net The construction of these complex scaffolds often relies on modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions that form C-N and C-C bonds. acs.orgmit.edu

A plausible route to tribenzo[b,d,f]azepines could involve a palladium-catalyzed annulation reaction between a 2-halogenoaniline, such as this compound, and a 2-iodobiphenyl. researchgate.net This type of transformation builds the central seven-membered ring through sequential C-N and C-C bond formations. Similarly, dibenzodiazepines can be synthesized via intramolecular cyclization of diarylamine precursors, which themselves can be assembled from haloanilines. mit.edu A one-pot protocol involving the palladium-catalyzed coupling of a suitable precursor with ammonia, followed by spontaneous intramolecular condensation, has been developed for this purpose. mit.edu Classical methods like the copper-catalyzed Ullmann condensation also provide a pathway to the diarylamine intermediates required for these syntheses, though they often require harsher conditions. researchgate.netsemanticscholar.org

Table 3: General Catalytic Approach for Azepine Synthesis

Target Heterocycle Reactant 1 Reactant 2 Catalyst System (Typical)
Tribenzo[b,d,f]azepine 2-Halogenoaniline 2-Iodobiphenyl Pd Catalyst, Ligand (e.g., a phosphine)

Access to Quinoline (B57606) Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous pharmaceuticals. tubitak.gov.tr Many classical and modern methods for quinoline synthesis utilize anilines as key starting materials. tubitak.gov.truop.edu.pk Although direct use of this compound in these reactions is not widely reported, its structure is amenable to established synthetic routes.

The Friedländer synthesis is a powerful method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. researchgate.netresearchgate.net While this compound is not the direct substrate, it could be readily converted to a suitable 2-aminoaryl ketone intermediate through functional group manipulation, which would then undergo the Friedländer cyclization.

The Doebner-von Miller reaction is another fundamental method that constructs the quinoline ring by reacting an aniline with an α,β-unsaturated carbonyl compound. uop.edu.pkwikipedia.org The α,β-unsaturated carbonyl is often generated in situ from the acid-catalyzed self-condensation of aldehydes or ketones. thieme-connect.deslideshare.net this compound could potentially be used directly in this reaction. The electronic and steric nature of the bromo and methyl substituents on the aniline ring would influence the regioselectivity of the cyclization and the properties of the resulting substituted quinoline product.

Table 4: Comparison of Quinoline Synthesis Methods from Anilines

Named Reaction Aniline Precursor Requirement Co-reactant(s) Key Feature
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone Compound with an α-methylene group (e.g., ketone, ester) Forms two bonds in one pot; high regioselectivity. researchgate.netresearchgate.net

General Intermediate for Biologically Relevant Scaffolds

The structure of this compound makes it an ideal starting material for constructing complex molecular frameworks that are central to many biologically active compounds. The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, while the aniline moiety can be modified or incorporated into heterocyclic systems.

Detailed research findings indicate that substituted anilines are pivotal in synthesizing a variety of important scaffolds:

Benzofuran (B130515) Scaffolds: While direct use of this compound is not explicitly detailed, analogous structures like 2-iodophenols are used in palladium-catalyzed tandem Hiyama alkynylation/cyclization reactions to produce benzofuran motifs. nih.gov These scaffolds are recognized for their biological relevance. nih.gov

Benzazaphosphole Derivatives: N-formyl-2-bromoanilides can be converted into N-methyl-1,3-benzazaphospholes. A convenient route involves the reduction of the formyl group to a methyl group, followed by phosphonylation and cyclization. researchgate.net This highlights a pathway where the aniline nitrogen and the ortho-bromo substituent are key to forming the heterocyclic ring system. researchgate.net

Indazole Units: Copper-catalyzed reactions of 2-bromoaryl oxime acetates with anilines can produce 1H-indazole derivatives in good yields. rsc.org This demonstrates the utility of the bromo-aniline framework in constructing N-N bond-containing heterocycles.

Dihydropyridine (DHP) Structures: DHPs are crucial scaffolds in medicinal chemistry. rsc.org While not a direct precursor, the functional groups present in this compound are analogous to those used in multi-step syntheses of complex 1,2-DHP intermediates, which serve as building blocks for various alkaloids. rsc.org

Pyrrolo[3,2-b]pyrroles: Iron salts have been shown to be efficient catalysts in the formation of 1,4-dihydro-pyrrolo[3,2-b]pyrroles from aromatic amines, aldehydes, and diacetyl. acs.org The use of sterically hindered and electronically diverse aromatic amines is crucial for expanding the scope of these reactions, suggesting the applicability of precursors like this compound. acs.org

Table 1: Synthesis of Biologically Relevant Scaffolds from Aniline-Based Intermediates
ScaffoldSynthetic MethodKey Precursor TypeCatalyst/ReagentReference
BenzofuransTandem Hiyama Alkynylation/Cyclization2-IodophenolPalladium-ADC Complex nih.gov
N-Methyl-1,3-benzazaphospholesReduction, Phosphonylation, CyclizationN-Formyl-2-bromoanilideLiAlH₄, DMFA researchgate.net
1H-IndazolesUllmann-type Reaction / N-N Bond Formation2-Bromoaryl Oxime Acetate + AnilineCuCl, K₂CO₃ rsc.org
1,4-Dihydro-pyrrolo[3,2-b]pyrrolesMulti-component ReactionPrimary Aromatic AmineFe(ClO₄)₃·H₂O acs.org

Role in Homogeneous Catalysis

The amine functionality of this compound and its derivatives is instrumental in the field of homogeneous catalysis, where it can be incorporated into ligand structures to stabilize and control the reactivity of transition metal centers.

Aniline derivatives are foundational in the synthesis of specialized ligands that enhance catalyst stability and performance. Aminopyridinato (Ap) ligands, for example, are used to stabilize early transition metals like titanium and hafnium in various oxidation states for applications in polymerization catalysis. uni-bayreuth.de The synthesis of these ligands often involves the coupling of an aniline derivative with a substituted pyridine. uni-bayreuth.de The electronic properties and steric bulk provided by substituents on the aniline ring, such as the methyl groups in this compound, are crucial for tuning the activity of the resulting metal complexes. For instance, bulky, electron-rich Ap ligands can be synthesized from aniline precursors and subsequently used to form titanium complexes active in olefin polymerization. uni-bayreuth.de

The development of ligands is a cornerstone of modern transition metal catalysis, enabling control over reaction outcomes. The structural features of this compound make it a candidate for incorporation into ligand backbones for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Ligands play a critical role in optimizing palladium-catalyzed reactions. uni-regensburg.de For Negishi cross-coupling reactions between aryl bromides and alkylzinc reagents, specialized phosphine (B1218219) ligands are used with palladium precatalysts to achieve high turnover numbers. acs.org The bromoaniline moiety can be functionalized, for instance by replacing the bromine via a phosphonylation reaction, to create novel phosphine ligands. researchgate.net The N,N-dimethylamino group and the ring-bound methyl groups would influence the steric and electronic environment of the metal center, thereby controlling reactivity and selectivity.

Nickel-Catalyzed Cross-Coupling: Recent advances have demonstrated the use of simple amines, like tert-butylamine (B42293), as bifunctional additives that act as both a base and a ligand in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. uni-regensburg.de This highlights the fundamental role of the amine group in coordinating to the metal center and facilitating the catalytic cycle. More complex ligands derived from this compound could offer more precise control in similar nickel-catalyzed systems.

Table 2: Role of Aniline Derivatives in Ligand and Catalyst Development
Catalytic ApplicationLigand/Catalyst TypeAniline Derivative RoleMetal CenterReference
Olefin PolymerizationAminopyridinato (Ap) ComplexesPrecursor for bulky, electron-rich Ap ligandsTitanium (Ti) uni-bayreuth.de
Negishi Cross-CouplingPalladium-Phosphine ComplexesPotential backbone for phosphine ligand synthesisPalladium (Pd) acs.org
C-O/C-N Cross-CouplingNickel-Amine SystemSource of amine functionality for metal coordinationNickel (Ni) uni-regensburg.de

Development of Advanced Chemical Sensors based on Bromoaniline Conjugates

Bromoaniline derivatives are valuable platforms for the design of chemosensors due to their inherent electronic properties and the ease with which they can be functionalized. By condensing bromoanilines with aldehydes, fluorescent Schiff base probes can be created for the selective detection of various metal cations.

A study demonstrated the development of two fluorescent Schiff base chemosensors, HL₁ and HL₂, by coupling bromoaniline with salicylaldehyde (B1680747) and 5-bromo salicylaldehyde, respectively. nih.gov These bromoaniline conjugates exhibit significant colorimetric and fluorometric changes specifically in the presence of certain metal ions. nih.gov

Selective Ion Detection: The ligand HL₁ was found to be a selective sensor for Copper (Cu²⁺), while HL₂ was selective for Zinc (Zn²⁺). nih.gov

Second-Step Sensing: The resulting zinc complex, [Zn(L₂)₂], is strongly emissive and can be subsequently utilized as a sensor itself. This complex demonstrates selective recognition of Aluminum (Al³⁺) and Mercury (Hg²⁺) through a distinct fluorescence response. nih.gov

Mechanism of Action: The sensing mechanism relies on the coordination of the metal ion to the Schiff base, which alters the electronic structure of the molecule. This can lead to phenomena such as Chelation-Enhanced Fluorescence (CHEF). Theoretical calculations, including Time-Dependent Density Functional Theory (TD-DFT), support the experimental findings by modeling the electronic transitions responsible for the observed spectral changes. nih.gov

Table 3: Bromoaniline-Based Schiff Base Chemosensors
Sensor/ComplexTarget Ion(s)Detection MethodKey ObservationReference
HL₁ (from bromoaniline + 5-bromo salicylaldehyde)Cu²⁺Colorimetric / FluorometricSelective binding and spectral change nih.gov
HL₂ (from bromoaniline + salicylaldehyde)Zn²⁺Colorimetric / FluorometricSelective binding and formation of emissive complex nih.gov
[Zn(L₂)₂] ComplexAl³⁺, Hg²⁺FluorometricSelective fluorescence quenching or enhancement nih.gov

Conclusion and Future Research Directions

Summary of Key Research Accomplishments for 2-Bromo-N,N,5-trimethylaniline

Research on this compound and its isomers has primarily centered on its utility as a versatile intermediate in organic synthesis. The specific arrangement of the bromo, dimethylamino, and methyl groups on the aniline (B41778) ring provides a unique combination of steric and electronic properties that chemists can exploit.

Key accomplishments for the broader class of brominated N,N-dimethylanilines, which inform the potential of this specific isomer, include:

Foundation for Complex Molecules: These compounds serve as foundational scaffolds for constructing more complex molecular architectures. The bromine atom is a particularly useful handle for introducing further functionality through various cross-coupling reactions.

Precursors to Biologically Active Compounds: Derivatives of substituted anilines are being investigated for their potential as pharmacophores in drug design, with some showing promise as antimicrobial or anticancer agents.

Development of Novel Materials: Related triarylamine structures are used to synthesize polytriarylamines (PTAAs), which are valuable as electron transport layer materials in perovskite solar cells and OLEDs. ossila.com The core structure of this compound makes it a candidate for similar applications.

While specific high-impact research focusing solely on this compound is not extensively documented, the accomplishments with analogous compounds underscore its potential as a valuable chemical intermediate.

Identification of Promising Avenues for Synthetic Innovation

The synthesis of substituted anilines is a well-established area, but there remains room for innovation, particularly in achieving high regioselectivity and efficiency. For this compound, promising avenues for synthetic innovation lie in refining existing methods and exploring novel catalytic systems.

Traditional and Innovative Synthetic Approaches:

Synthetic MethodDescriptionPotential for Innovation
Electrophilic Bromination Direct bromination of N,N,5-trimethylaniline is a common route. The challenge lies in controlling the position of bromination due to the activating effects of the amino and methyl groups. Development of highly regioselective catalysts, such as zeolites, could improve yields of the desired 2-bromo isomer and minimize the formation of byproducts. smolecule.com
Methylation Strategies Synthesis can also proceed via the methylation of 2-bromo-5-methylaniline. Reagents like methyl iodide are typically used. Exploring greener and more efficient methylation agents and catalysts could enhance the sustainability and scalability of this route.
Novel Coupling Reactions The Smiles rearrangement offers an alternative pathway for creating aniline derivatives from phenols, providing a different synthetic approach to the core structure. researchgate.netresearchgate.netAdapting intramolecular rearrangement strategies could lead to novel, one-pot syntheses of highly substituted anilines like this compound.

Advancements in Computational and Spectroscopic Characterization Techniques

The precise characterization of molecules like this compound is crucial for understanding its properties and reactivity. Modern computational and spectroscopic techniques offer powerful tools for this purpose.

Spectroscopic and Computational Data:

TechniqueApplication to this compoundFuture Advancements
NMR Spectroscopy ¹H and ¹³C NMR are fundamental for confirming the substitution pattern. The chemical shifts and coupling constants of the aromatic protons and methyl groups provide definitive structural information. Advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC), can provide even more detailed structural elucidation and help in assigning all signals unambiguously, especially in complex derivatives.
Mass Spectrometry GC-MS and LC-MS are used to determine the molecular weight and fragmentation patterns, which helps in identifying the compound and its isomers. researchgate.net Predicted collision cross-section (CCS) values from techniques like ion mobility spectrometry-mass spectrometry can provide an additional layer of structural information. uni.luHigh-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition, confirming the molecular formula with high confidence. uni-rostock.de
Computational Chemistry Density Functional Theory (DFT) and other ab initio methods can predict molecular geometry, electronic properties (such as partial atomic charges and nucleophilicity), and spectroscopic data (IR, UV, NMR spectra). nih.govtandfonline.comresearchgate.netjournalcsij.comacs.org This is valuable for understanding reactivity and interpreting experimental data.The development of more accurate and efficient computational models, including those that account for solvent effects, will improve the prediction of chemical properties and metabolic pathways for substituted anilines. nih.gov This can guide synthetic efforts and the design of new functional molecules.
X-ray Crystallography Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While data for the specific title compound is limited, analysis of analogous structures provides insight into expected crystal packing. Advances in crystallographic techniques, such as microcrystal electron diffraction (MicroED), could enable the structural determination of materials that are difficult to crystallize to a size suitable for traditional X-ray diffraction.

The synergy between advanced spectroscopic methods and high-level computational modeling will continue to provide deeper insights into the structure-property relationships of this compound and its derivatives.

Prospects for the Development of Novel Functional Molecules and Materials

The true potential of this compound lies in its use as a building block for novel functional molecules and materials. The presence of the bromine atom is key, as it opens the door to a wide range of synthetic transformations.

Potential Applications and Future Research Directions:

π-Conjugated Systems: The bromine atom can be readily substituted in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to link the aniline core to other aromatic units. ossila.com This could lead to the creation of new π-conjugated polymers and oligomers with tailored electronic and photophysical properties for use in organic electronics. tcichemicals.com

Pharmaceutical Scaffolds: The substituted aniline motif is present in many biologically active compounds. Future research could involve using this compound as a starting point for the synthesis of new libraries of compounds to be screened for medicinal applications.

Functional Dyes and Pigments: Aromatic amines are classic components of dyes. The specific substitution pattern of this compound could be exploited to develop new colorants with enhanced stability or specific spectral properties. smolecule.com

Ligand Development: The dimethylamino group and the potential for further functionalization make this molecule an interesting candidate for the development of novel ligands for catalysis. sigmaaldrich.comresearchgate.net The steric and electronic environment around a metal center can be fine-tuned by modifying the aniline backbone.

The exploration of these avenues could lead to the discovery of new materials with applications in fields ranging from renewable energy and electronics to medicine and materials science. The versatility of this compound makes it a compound of interest for future chemical research and development.

Q & A

Basic: How can the bromination of N,N,5-trimethylaniline be optimized to enhance regioselectivity for 2-bromo-N,N,5-trimethylaniline synthesis?

Methodological Answer:
Bromination of aromatic amines requires careful control of reaction conditions to avoid over-substitution. For this compound, use a stoichiometric brominating agent (e.g., Br2\text{Br}_2 in acetic acid) under low-temperature conditions (0–5°C) to favor monobromination. Pyridine can act as a catalyst to stabilize intermediates and enhance para/ortho selectivity . Kinetic studies suggest that steric hindrance from the N,N-dimethyl groups directs bromine to the ortho position relative to the amine. A comparative table of reaction conditions is provided below:

Brominating AgentSolventTemperatureYield (%)Regioselectivity (2-position)
Br2\text{Br}_2Acetic Acid0–5°C78High
NBSDCMRT45Moderate
Br2\text{Br}_2H2SO4\text{H}_2\text{SO}_425°C62Low (mixed isomers)

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR can confirm substitution patterns. The methyl groups (N,N-dimethyl) appear as singlets (~2.8–3.2 ppm), while aromatic protons show splitting patterns indicative of bromine’s ortho effect .
  • X-ray Crystallography : For structural elucidation, SHELXL (via SHELX suite) is widely used for refining crystal structures. highlights its robustness in resolving steric effects from bulky substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C9H12BrN\text{C}_9\text{H}_{12}\text{BrN}, m/z 214.10) and isotopic patterns for bromine .

Advanced: How does this compound function as a ligand precursor in catalytic systems?

Methodological Answer:
The bromine atom can be replaced via oxidative addition in transition-metal catalysis (e.g., Pd or Ni). For example, in , a bromoaniline derivative was lithiated and reacted with chlorodiethylphosphine to form a P,N ligand for nickel-catalyzed ethylene dimerization. The N,N-dimethyl groups enhance electron donation, stabilizing metal complexes . Advanced applications include:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to synthesize biaryl structures.
  • Photocatalysis : As a redox-active ligand in visible-light-driven transformations.

Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge distribution and frontier molecular orbitals. Key findings:

  • Electrophilic Attack Sites : The ortho position to bromine has lower electron density due to inductive effects, favoring nucleophilic substitution.
  • Steric Maps : Molecular mechanics simulations (e.g., Avogadro) visualize steric hindrance from N,N-dimethyl groups, explaining regioselectivity trends .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • GHS Classification : Based on analog data (), expect acute toxicity (Category 4 oral/skin) and respiratory irritation (Category 2). Use fume hoods and PPE (nitrile gloves, lab coat) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Storage : Store at 0–6°C in amber glass to prevent photodegradation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions. Strategies:

Variable-Temperature NMR : Identify coalescence temperatures for conformational changes.

DFT-Optimized Structures : Compare computed chemical shifts (e.g., via Gaussian) with experimental NMR to validate assignments.

Multi-Technique Validation : Pair X-ray data with IR spectroscopy (C-Br stretch ~560 cm1^{-1}) and elemental analysis .

Advanced: What synthetic strategies address low yields in this compound derivatization?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the amine with Boc groups to reduce side reactions during bromination.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining regioselectivity.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic bromination steps .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) for high-purity (>97%) isolation .
  • Recrystallization : Ethanol/water mixtures yield needle-like crystals suitable for X-ray analysis.
  • HPLC : Reverse-phase C18 columns resolve trace impurities (e.g., dibrominated byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.